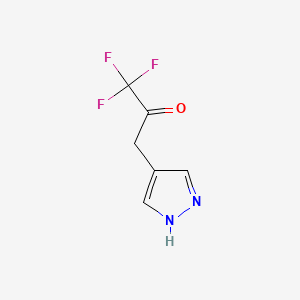
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, also known as TF-PPO, is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been shown to inhibit the growth of certain cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential use as a biosensor for the detection of various compounds, such as glucose and cholesterol.
Wirkmechanismus
The exact mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is still being studied. However, some studies have suggested that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one may act as an inhibitor of certain enzymes involved in cancer cell growth, such as the enzyme dihydrofolate reductase. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to interact with certain proteins involved in the regulation of inflammation, such as the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can inhibit the growth of certain cancer cell lines, as well as reduce inflammation and oxidative stress. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have potential anti-diabetic effects, as well as potential anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments has several advantages. First, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively inexpensive and easy to obtain reagent, which makes it ideal for use in research. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively new compound, and thus its full effects and mechanisms of action are still being studied. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to be toxic in high doses, which limits its potential use in experiments.
Zukünftige Richtungen
Given the potential applications of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, there are a number of possible future directions for research. For example, further research is needed to better understand the full mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential uses for this compound. Finally, further research is needed to better understand the potential toxicity of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify ways to reduce its toxicity.
Synthesemethoden
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is synthesized using a two-step process, beginning with the reaction of 1-fluoro-2-methyl-1-propanol with 1-chloro-2-methyl-1-propanol in the presence of a base. This reaction yields 1,1,1-trifluoro-3-chloro-2-methylpropan-2-ol, which is then further reacted with 1-hydrazinopyridine to form 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one. The full synthetic method has been described in detail in a number of research papers.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)








